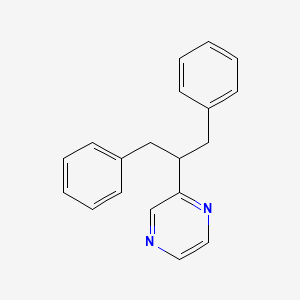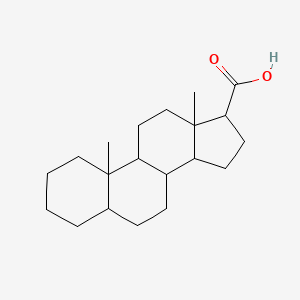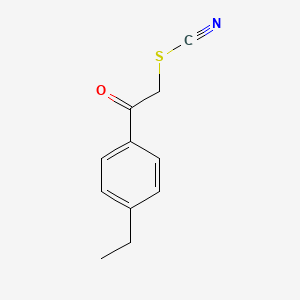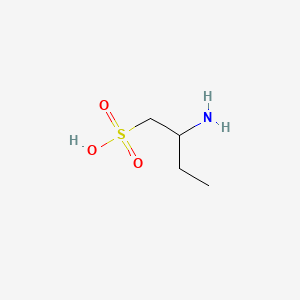
2-(1,3-Diphenylpropan-2-yl)pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-Diphenylpropan-2-yl)pyrazine is a chemical compound with the molecular formula C19H18N2 It is characterized by the presence of a pyrazine ring substituted with a 1,3-diphenylpropan-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Diphenylpropan-2-yl)pyrazine typically involves the reaction of 1,3-diphenylpropan-2-one with hydrazine or its derivatives under specific conditions. One common method includes the cyclization of 1,3-diphenylpropan-2-one with hydrazine hydrate in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to facilitate the formation of the pyrazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(1,3-Diphenylpropan-2-yl)pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are typically employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while reduction can produce dihydropyrazine derivatives.
Aplicaciones Científicas De Investigación
2-(1,3-Diphenylpropan-2-yl)pyrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It may be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(1,3-Diphenylpropan-2-yl)pyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1,3-Diphenylpropan-2-yl)pyridine
- 2-(1,3-Diphenylpropan-2-yl)imidazole
- 2-(1,3-Diphenylpropan-2-yl)triazine
Uniqueness
2-(1,3-Diphenylpropan-2-yl)pyrazine is unique due to its specific substitution pattern and the presence of the pyrazine ring. This structural feature imparts distinct chemical and biological properties compared to other similar compounds. For instance, the pyrazine ring can engage in different types of interactions and reactions, making it a versatile scaffold for various applications.
Propiedades
Número CAS |
6303-87-3 |
|---|---|
Fórmula molecular |
C19H18N2 |
Peso molecular |
274.4 g/mol |
Nombre IUPAC |
2-(1,3-diphenylpropan-2-yl)pyrazine |
InChI |
InChI=1S/C19H18N2/c1-3-7-16(8-4-1)13-18(19-15-20-11-12-21-19)14-17-9-5-2-6-10-17/h1-12,15,18H,13-14H2 |
Clave InChI |
UIHRFKBSTGVHGD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(CC2=CC=CC=C2)C3=NC=CN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Hexahydro-2H-3,6-methanocyclopenta[b]furan-2-one](/img/structure/B14731142.png)
![N-[1-(2-Chlorophenyl)octadecylideneamino]-2,4-dinitro-aniline](/img/structure/B14731151.png)


![1-Oxaspiro[4.4]non-3-en-2-one](/img/structure/B14731163.png)


![3-[(2-Chloroprop-2-en-1-yl)sulfanyl]propane-1-thiol](/img/structure/B14731178.png)

![2-Butyl-1-oxa-2-azaspiro[2.5]octane](/img/structure/B14731181.png)

![2-(6,6-Dimethyl-4-bicyclo[3.1.1]hept-3-enyl)ethyl 2-(2,4-dichlorophenoxy)propanoate](/img/structure/B14731188.png)
![6-Oxo-6-[(prop-2-en-1-yl)oxy]hexanoate](/img/structure/B14731224.png)

